Piperidine Nitrogen Basicity: 1.91 pKa Units Lower than Morpholine Analog (5.67 vs. 7.58)
The predicted pKa of the piperidine nitrogen in the target compound is 5.67±0.20 , compared to 7.58±0.20 for the morpholine analog tert-butyl 4-(morpholin-4-yl)piperidine-1-carboxylate (CAS 125541-20-0) . This ΔpKa of 1.91 units means that at physiological pH 7.4, only approximately 1.5% of the target compound's piperidine nitrogen is protonated, versus roughly 40% for the morpholine analog. The reduced basicity directly impacts passive membrane permeability, as the neutral form predominates, and decreases the likelihood of non-specific binding to aminergic receptors that typically prefer protonated amines.
| Evidence Dimension | Predicted pKa of piperidine nitrogen |
|---|---|
| Target Compound Data | pKa = 5.67±0.20 |
| Comparator Or Baseline | tert-Butyl 4-(morpholin-4-yl)piperidine-1-carboxylate: pKa = 7.58±0.20 |
| Quantified Difference | ΔpKa = 1.91 units (target less basic) |
| Conditions | Predicted pKa values (ACD/Labs) sourced from ChemicalBook product pages |
Why This Matters
For procurement decisions, this quantifiable difference in basicity means the target compound is inherently better suited for CNS programs where lower basicity reduces P-gp efflux and hERG liability, whereas the morpholine analog's higher pKa predisposes it to higher peripheral off-target binding.
